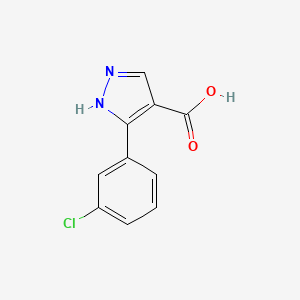

5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

The compound “5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The 3-chlorophenyl group indicates the presence of a phenyl ring (a ring of six carbon atoms, i.e., a benzene ring) with a chlorine atom attached to the third carbon atom .

Molecular Structure Analysis

The molecular structure of “5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” would consist of a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached to one of its carbon atoms. Additionally, a carboxylic acid group (-COOH) would be attached to the fourth carbon atom of the pyrazole ring .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, reactions with nucleophiles at the carbon atoms, and reactions at the hydrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group in “5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” would likely make the compound acidic .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural characterization of pyrazole derivatives, including those similar to 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, have been extensively studied. These compounds often serve as key intermediates in the development of more complex chemical entities with potential biological activities. Kumarasinghe et al. (2009) detailed the regiospecific synthesis of pyrazole derivatives, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination. This technique is crucial for identifying the precise arrangement of atoms within a molecule, which can significantly influence its reactivity and interactions with biological targets (Kumarasinghe, Hruby, & Nichol, 2009).

Quantum Chemical Studies

Quantum chemical methods, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties of pyrazole derivatives. Alaşalvar et al. (2014) conducted a study that included DFT calculations to understand the molecular geometry and vibrational frequencies of pyrazole compounds. These computational analyses are essential for predicting how these molecules might interact with biological macromolecules, offering insights into their potential as drug candidates or in other scientific applications (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).

Functionalization and Bioactivity

The chemical modification and functionalization of pyrazole cores have been explored to enhance their biological activity. Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Pd-catalyzed cross-coupling reactions to synthesize condensed pyrazoles. These synthetic strategies enable the production of diverse pyrazole-based compounds with potential applications in medicinal chemistry and agriculture (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Optical and Electronic Properties

Research on the optical and electronic properties of pyrazole derivatives has revealed their potential as Non-Linear Optical (NLO) materials. Chandrakantha et al. (2013) synthesized and characterized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating significant nonlinear optical properties. Such materials are promising for applications in optical limiting devices, highlighting the versatility of pyrazole derivatives in materials science (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Antifungal and Antimicrobial Applications

The development of antifungal and antimicrobial agents is a critical area of research, with pyrazole derivatives showing promising activity. Liu et al. (2020) designed and synthesized 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, demonstrating significant antifungal activity against several important crop diseases. This study underscores the potential of pyrazole derivatives in addressing agricultural and food security challenges by providing new options for disease management (Liu, Xia, Hu, Wang, Cheng, Wang, Zhang, & Lv, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on a compound depend on its potential applications. For example, if “5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” shows promise as a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action .

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLXVXJRFCKANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240127 | |

| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

1007541-81-2 | |

| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007541-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

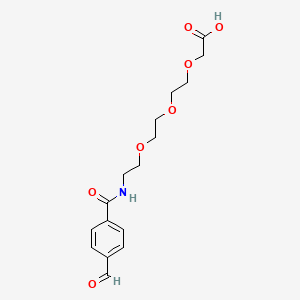

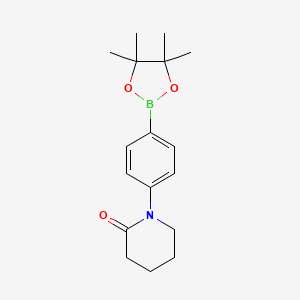

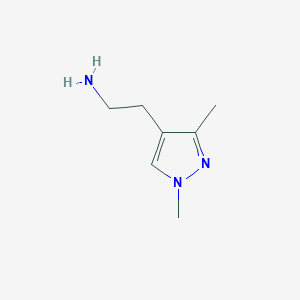

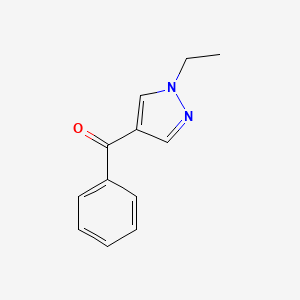

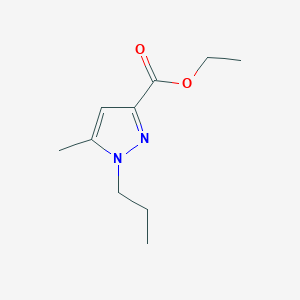

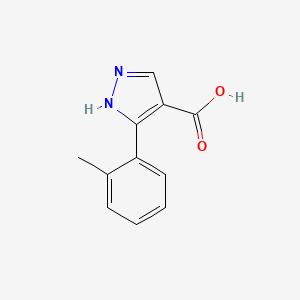

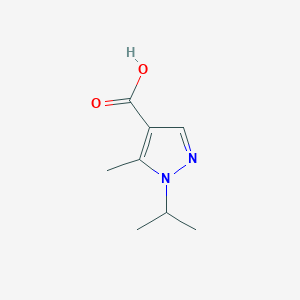

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)

![methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B3071051.png)

![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)